1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt
CAS No.: 65168-20-9
Cat. No.: VC17175868
Molecular Formula: C30H22N4Na2O8S2
Molecular Weight: 676.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65168-20-9 |
|---|---|
| Molecular Formula | C30H22N4Na2O8S2 |
| Molecular Weight | 676.6 g/mol |
| IUPAC Name | disodium;7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
| Standard InChI | InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-10-25(17)32-31-22-6-8-23(35)9-7-22)20-4-11-26(18(2)14-20)33-34-30-27(36)12-5-21-15-24(43(37,38)39)16-28(29(21)30)44(40,41)42;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
| Standard InChI Key | PZENUETZKKBROI-UHFFFAOYSA-L |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)O.[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a naphthalenedisulfonic acid backbone functionalized with two azo (-N=N-) groups. The first azo group links the naphthalene core to a 3,3'-dimethylbiphenyl moiety, while the second connects to a 4-hydroxyphenyl unit. The disodium counterions neutralize the sulfonic acid groups at positions 1 and 3 of the naphthalene ring. Key structural features include:
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Azo linkages: Impart chromophoric properties, enabling absorption in the visible spectrum.
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Sulfonate groups: Enhance water solubility and substrate binding affinity.
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Hydroxyl and methyl substituents: Influence electronic interactions and steric effects.
Physicochemical Characteristics
The compound’s properties are summarized below:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 676.6 g/mol | |
| Solubility | High in water (>100 g/L at 25°C) | |
| 520–540 nm (visible spectrum) | ||
| Thermal Stability | Stable up to 250°C |
The sulfonate groups () contribute to its ionic character, facilitating interactions with cationic substrates in dyeing processes .
Synthesis and Production
Diazotization and Azo Coupling
The synthesis involves sequential diazotization and coupling reactions:
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Diazotization: 4-Amino-3,3'-dimethylbiphenyl is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form a diazonium salt.
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Primary Coupling: The diazonium salt reacts with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions (pH 8–9), forming the first azo bond.
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Secondary Coupling: A second diazonium salt derived from 4-aminophenol couples to the intermediate, yielding the final disodium salt .
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Post-synthesis purification involves:
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Filtration: Removal of unreacted precursors.
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Crystallization: Ethanol-water mixtures precipitate the product.
Industrial Applications
Textile Dyeing
The compound is widely used for dyeing nylon and wool fabrics, offering excellent washfastness (Grade 4–5 on the ISO 105-C06 scale) . Its sulfonate groups form electrostatic bonds with protonated amino groups in fibers, ensuring durable coloration .
Paper and Coatings
In paper manufacturing, the dye achieves uniform coloration with minimal bleeding. Applications include:
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Security papers: Anti-counterfeiting features due to UV fluorescence.
Comparative Performance
The table below contrasts this compound with similar azo dyes:
| Dye | (nm) | Lightfastness | Washfastness |
|---|---|---|---|
| This compound | 520–540 | Excellent | Excellent |
| C.I. Acid Red 114 | 510–525 | Good | Moderate |
| Ponceau 4R | 490–505 | Poor | Poor |
Stability and Reactivity
Degradation Pathways
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Photodegradation: UV exposure cleaves azo bonds, forming aromatic amines () .
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Thermal Decomposition: Above 250°C, sulfonate groups desulfonate, releasing gas .
Reactive Groups
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Azo linkages: Susceptible to reduction by , yielding primary amines.
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Hydroxyl groups: Participate in chelation with metal ions (e.g., ) .
Environmental Impact
Ecotoxicity
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Aquatic toxicity: LC₅₀ for Daphnia magna = 2.5 mg/L (96-hour exposure) .
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Biodegradation: <10% degradation over 28 days in OECD 301F tests .
Regulatory Compliance
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